molecular formula C21H22O5 B1675293 Licochalcone D CAS No. 144506-15-0

Licochalcone D

Cat. No.: B1675293
CAS No.: 144506-15-0
M. Wt: 354.4 g/mol
InChI Key: RETRVWFVEFCGOK-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Licochalcone D (LCD) is a flavonoid compound mainly found in the root of Glycyrrhiza uralensis . It has been linked to several molecular targets, including NF-kappaB (NF-κB) p65 , EGFR , and MET . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and apoptosis .

Mode of Action

LCD interacts with its targets in a way that modulates their activity. For instance, it inhibits the phosphorylation and kinase activity of EGFR and MET . This interaction leads to changes in the cell, such as decreased cell viability, increased reactive oxygen species (ROS) generation, mitochondrial membrane potential (MMP) depolarization, caspase activation, and activations of JNK/p38 MAPK signaling pathways .

Biochemical Pathways

The action of LCD affects several biochemical pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR), p53, NF-κB, and p38 pathways . The involvement of caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways highlight the multifaceted therapeutic potential of LCD .

Result of Action

The action of LCD results in various molecular and cellular effects. It has been shown to decrease cell viability, increase ROS generation, cause MMP depolarization, activate caspases, and induce apoptosis and G2/M cell cycle arrest . These effects contribute to its anti-cancer, hepatoprotective, anti-inflammatory, and neuroprotective properties .

Action Environment

The action, efficacy, and stability of LCD can be influenced by various environmental factors. While specific studies on LCD are limited, research on similar compounds suggests that factors such as pH, temperature, and presence of other compounds can affect their activity

Biochemical Analysis

Biochemical Properties

Licochalcone D interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to modulate a number of signaling molecules and cascades related to disease modification . It can inhibit the expression of EGFR and MET, promote the accumulation of intracellular ROS, and activate the mitochondrial apoptosis pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit the proliferation, migration, and invasion of cancer cells . It also promotes the expression of autophagy-related proteins, inhibits the expression of cell cycle proteins and angiogenesis factors, and regulates autophagy and apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to and inhibits the activity of cyclooxygenase (COX)-1, an enzyme involved in inflammation and pain . It also regulates the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to reduce oxidative stress-induced senescence by upregulating AMPK-mediated activation of autophagy in human bone marrow-mesenchymal stem cells

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been linked to the phosphoinositide 3-kinase/Akt/mammalian target of rapamycin, p53, nuclear factor-κB, and p38 pathways . It also involves caspases, apoptosis, mitogen-activated protein kinase-associated inflammatory pathways, and anti-inflammatory nuclear factor erythroid 2–related factor 2 signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Licochalcone D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is conducted in an ethanol or methanol solvent at room temperature .

Industrial Production Methods: Industrial production of this compound often involves extraction from licorice roots followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Licochalcone D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Licochalcone D has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Licochalcone A: Known for its strong anti-inflammatory and antimicrobial activities.

    Licochalcone B: Exhibits significant antioxidant properties.

    Licochalcone C: Primarily studied for its anti-inflammatory effects.

    Licochalcone E: Noted for its anticancer and anti-inflammatory activities.

    Licochalcone H: Investigated for its potential in treating metabolic disorders.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETRVWFVEFCGOK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)O)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162738
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144506-15-0
Record name Licochalcone D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licochalcone D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICOCHALCONE D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P0SH94V09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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